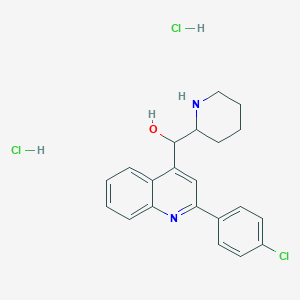
Vacquinol-1 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vacquinol-1 dihydrochloride involves multiple steps, starting with the preparation of the quinoline core. The reaction typically involves the condensation of 4-chloroaniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications to introduce the piperidine and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Vacquinol-1 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Vacquinol-1 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Potential therapeutic agent for glioblastoma multiforme due to its ability to induce catastrophic vacuolization in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Vacquinol-1 dihydrochloride exerts its effects by inducing catastrophic vacuolization in glioblastoma cells. This process involves membrane ruffling, cell rounding, and massive macropinocytic vacuole accumulation, leading to ATP depletion and cytoplasmic membrane rupture. The compound targets the MAP kinase kinase 4 (MKK4) pathway, which plays a crucial role in this mechanism .
Comparison with Similar Compounds
Similar Compounds
Azimilide dihydrochloride: Another compound with a similar quinoline structure but different pharmacological properties.
Mefloquine hydrochloride: Shares structural similarities but is primarily used as an antimalarial agent.
Vatalanib dihydrochloride: A kinase inhibitor with applications in cancer treatment.
Uniqueness
Vacquinol-1 dihydrochloride is unique due to its ability to induce catastrophic vacuolization specifically in glioblastoma cells, making it a promising candidate for targeted cancer therapy. Its high oral bioavailability and good brain penetration further enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H23Cl3N2O |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol;dihydrochloride |
InChI |
InChI=1S/C21H21ClN2O.2ClH/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19;;/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2;2*1H |
InChI Key |
JSUQSKIIFVRRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















